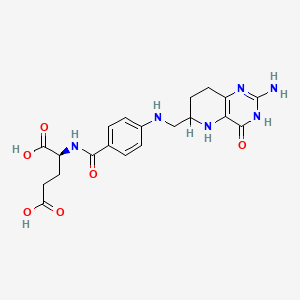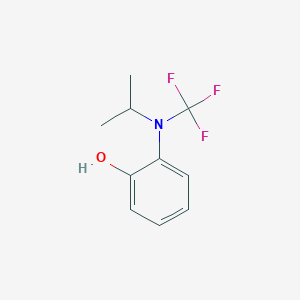
2-(Isopropyl(trifluoromethyl)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropyl(trifluoromethyl)amino)phenol is an organic compound that features a phenol group substituted with an isopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl(trifluoromethyl)amino)phenol typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a reduction and nitration . The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation step and reducing agents like zinc amalgam for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for precise control of reaction conditions is also common to maintain product consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropyl(trifluoromethyl)amino)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated phenols.
Scientific Research Applications
2-(Isopropyl(trifluoromethyl)amino)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Isopropyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Isopropylamino)phenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethylamino)phenol: Similar structure but without the isopropyl group, affecting its reactivity and applications
Uniqueness
2-(Isopropyl(trifluoromethyl)amino)phenol is unique due to the presence of both the isopropyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-[propan-2-yl(trifluoromethyl)amino]phenol |
InChI |
InChI=1S/C10H12F3NO/c1-7(2)14(10(11,12)13)8-5-3-4-6-9(8)15/h3-7,15H,1-2H3 |
InChI Key |
GBVPYNHFKPSEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


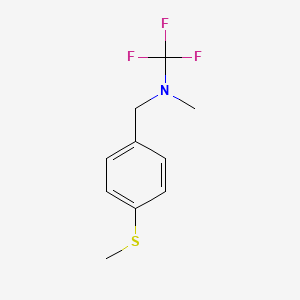
![tert-butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate](/img/structure/B13958021.png)
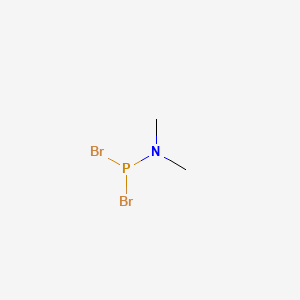
![2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)
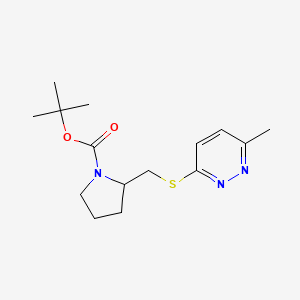


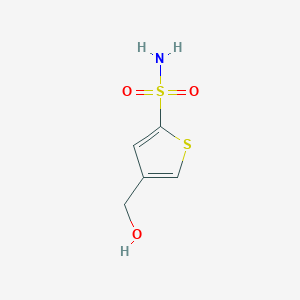
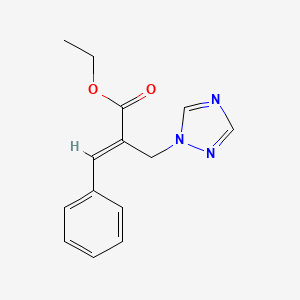
![benzyl 2-((2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)pyrrolidine-1-carboxylate](/img/structure/B13958058.png)

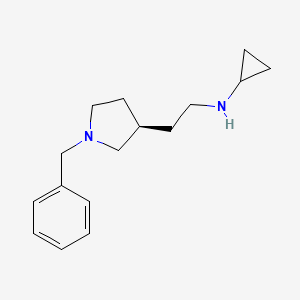
![2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one](/img/structure/B13958091.png)
